molecular formula C9H8ClF3 B1390695 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene CAS No. 1204295-79-3

1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene

Cat. No.: B1390695
CAS No.: 1204295-79-3
M. Wt: 208.61 g/mol
InChI Key: BIEMRWJSSKSJEW-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene is an organic compound with the molecular formula C9H8ClF3. It is a derivative of benzene, where a chlorine atom and a trifluoromethyl group are substituted at the para positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-4-methylbenzene with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as aluminum chloride, which facilitates the substitution of the methyl group with a trifluoromethyl group .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

    Substitution: Various substituted benzene derivatives.

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for designing drugs with improved bioavailability. The chlorine atom can participate in various chemical reactions, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group significantly enhances the compound’s stability and reactivity, making it valuable in various chemical transformations and applications.

Properties

IUPAC Name

1-chloro-4-(1,1,1-trifluoropropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEMRWJSSKSJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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